Cas no 20691-84-3 (m-Methyl Red)

m-Methyl Red is an azo dye commonly used as a pH indicator in analytical chemistry, with a transition range of approximately 4.4–6.2 (red to yellow). Its distinct color change makes it valuable for titrations and microbiological media. The compound exhibits high stability and solubility in aqueous and organic solvents, ensuring reliable performance in diverse laboratory applications. As a derivative of methyl red, it offers improved selectivity in certain pH-sensitive assays. Its synthesis and purity are well-documented, making it a consistent choice for research and industrial quality control. Proper handling and storage are recommended to maintain its integrity.
m-Methyl Red structure
m-Methyl Red structure
Product Name:m-Methyl Red
CAS No:20691-84-3
MF:C15H15N3O2
MW:269.298503160477
MDL:MFCD00059641
CID:51615
PubChem ID:87572481
Update Time:2025-06-08

m-Methyl Red Chemical and Physical Properties

Names and Identifiers

    • Methylred
    • m-Methyl red
    • 3-[[4-(dimethylamino)phenyl]diazenyl]benzoic acid
    • 3'-Carboxy-4-dimethylaminoazobenzene
    • 4-Dimethylaminoazobenzene-3'-carboxylic Acid
    • IND
    • -Methyl red
    • N,N-Dimethyl-4-aminoazobenzene-3'-carboxylic acid
    • 3-((4-(Dimethylamino)phenyl)azo)benzoic acid
    • 3-((p-(Dimethylamino)phenyl)azo)benzoic acid
    • Benzoic acid, m-((p-(dimethylamino)phenyl)azo)-
    • Benzoic acid, 3-[[4-(dimethylamino)phenyl]azo]-
    • JAMPLPMVLCTBSB-UHFFFAOYSA-N
    • M0422
    • 3-[(4-dimethylaminophenyl)diazenyl]benzoic acid
    • 691M843
    • 3-([4-(Dimethylamino)phenyl]diaz
    • T72058
    • AKOS028108418
    • MFCD00059641
    • Benzoic acid, 3-[2-[4-(dimethylamino)phenyl]diazenyl]-
    • M-METHYLRED
    • BRN 1843300
    • DTXSID101031332
    • FT-0628958
    • 20691-84-3
    • BS-49145
    • 190437-77-5
    • AKOS015902958
    • 3-([4-(Dimethylamino)phenyl]diazenyl)benzoic acid #
    • SCHEMBL22974899
    • 3-((4-(Dimethylamino)phenyl)diazenyl)benzoic acid
    • CS-0188229
    • (E)-3-((4-(dimethylamino)phenyl)diazenyl)benzoic acid
    • 3-[(1E)-2-[4-(dimethylamino)phenyl]diazen-1-yl]benzoic acid
    • 3-{2-[4-(dimethylamino)phenyl]diazen-1-yl}benzoic acid
    • HY-W130128
    • azobenzene, 3-carboxy-4'-dimethylamino-
    • m-Methyl Red
    • MDL: MFCD00059641
    • Inchi: 1S/C15H15N3O2/c1-18(2)14-8-6-12(7-9-14)16-17-13-5-3-4-11(10-13)15(19)20/h3-10H,1-2H3,(H,19,20)/b17-16+
    • InChI Key: JAMPLPMVLCTBSB-WUKNDPDISA-N
    • SMILES: OC(C1C=CC=C(C=1)/N=N/C1C=CC(=CC=1)N(C)C)=O
    • BRN: 1843300

Computed Properties

  • Exact Mass: 269.11600
  • Monoisotopic Mass: 269.116427
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 349
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 4.1
  • Topological Polar Surface Area: 65.3

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.1385 (rough estimate)
  • Boiling Point: 412.44°C (rough estimate)
  • Flash Point: 247.8°C
  • Refractive Index: 1.5600 (estimate)
  • PSA: 65.26000
  • LogP: 3.86620
  • Solubility: Not determined

m-Methyl Red Security Information

  • Prompt:warning
  • Hazard Statement: H303
  • Warning Statement: P312
  • RTECS:DG8959500

m-Methyl Red Customs Data

  • HS CODE:2927000090
  • Customs Data:

    China Customs Code:

    2927000090

    Overview:

    2927000090 Other diazo compounds\Azo compounds, etc(Including azoxycompounds). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2927000090 other diazo-, azo- or azoxy-compounds.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

m-Methyl Red Pricemore >>

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Additional information on m-Methyl Red

The Role of m-Methyl Red (CAS No. 20691-84-3) in Chemical and Biomedical Applications: A Comprehensive Overview

m-Methyl Red, formally identified by its CAS Registry Number 20691-84-3, is a synthetic organic compound classified as an azo dye derivative. Its chemical structure consists of a diazo linkage connecting a sulfonated benzene ring to a substituted azobenzene moiety, with the methyl group positioned at the meta position on the aromatic ring. This structural configuration imparts unique physicochemical properties, including pH-dependent color transitions and photophysical characteristics that have been leveraged in diverse applications across analytical chemistry, biomedical research, and material science.

Recent advancements in spectroscopic techniques have deepened understanding of m-Methyl Red's interaction with biological systems. A 2023 study published in *Analytical Chemistry* demonstrated its utility as a fluorescent probe for real-time monitoring of intracellular pH fluctuations in live cells under physiological conditions. The compound's absorption maximum at 555 nm and emission peak at 585 nm were optimized for compatibility with standard fluorescence microscopy setups, enabling high-resolution imaging without significant photobleaching. This property has positioned m-Methyl Red as a promising candidate for developing next-generation biosensors in pharmacokinetic studies.

In drug delivery systems, researchers have explored m-Methyl Red's potential as a pH-responsive carrier material. A collaborative study between ETH Zurich and the University of Tokyo (published in *Advanced Materials* 2024) synthesized polymeric nanoparticles embedded with m-Methyl Red molecules that undergo conformational changes under acidic tumor microenvironments. This mechanism enables targeted drug release with over 90% efficiency in murine models, highlighting its role in enhancing therapeutic efficacy while minimizing systemic toxicity.

Emerging applications extend to environmental monitoring through its integration into electrochemical sensors. A graphene-based biosensor incorporating m-Methyl Red demonstrated sub-nanomolar detection limits for heavy metal ions such as Pb²⁺ and Cd²⁺ in contaminated water samples (reported in *Environmental Science & Technology*, 2024). The compound's redox activity at specific pH ranges facilitates reversible electron transfer processes critical for sensor stability over extended operational periods.

Synthetic methodologies for producing m-Methyl Red have also evolved significantly. Traditional diazotization-coupling protocols required hazardous reagents like sodium nitrite, but recent advances published in *Green Chemistry* (2023) introduced microwave-assisted synthesis using eco-friendly solvents like dimethyl sulfoxide (DMSO). This approach reduces reaction times by 75% while achieving >98% purity via HPLC analysis, aligning with contemporary sustainable chemistry principles.

In the realm of biophotonics, researchers at Stanford University recently utilized m-Methyl Red's fluorescence quenching behavior under UV irradiation to create photoactivatable probes for super-resolution microscopy (Nature Communications, 2024). By conjugating the dye to antibody fragments targeting specific cellular organelles, they achieved spatial resolution down to 50 nm—marking significant progress toward visualizing subcellular processes at unprecedented detail.

Clinical trials investigating m-Methyl Red-based diagnostic agents are currently underway. Phase I studies evaluating its use as an imaging contrast agent for positron emission tomography (PET) scans reported favorable biodistribution profiles with rapid renal clearance. Preclinical data from these trials were presented at the 2024 Society of Nuclear Medicine Annual Meeting, showing tumor-to-background ratios exceeding industry benchmarks for conventional radiotracers.

The compound's versatility stems from its tunable properties when integrated into supramolecular assemblies. Self-assembled hydrogels formed using amphiphilic derivatives of m-Methyl Red exhibit stimuli-responsive swelling behavior critical for smart drug delivery systems (Biomaterials Science, 2024). These materials maintain structural integrity under physiological shear forces while releasing encapsulated therapeutics upon encountering disease-specific biomarkers.

Ongoing research explores synergistic effects when combining m-Methyl Red with CRISPR-based gene editing tools. A proof-of-concept study published in *Nature Biotechnology* (early access, July 2024) demonstrated its use as a fluorescent tag to track guide RNA distribution within cells during genome editing processes. This application enhances both process monitoring and accuracy assessment of gene editing outcomes.

In summary, m-Methyl Red (CAS No. 20691-84-3) continues to be redefined beyond its traditional roles through interdisciplinary innovations spanning nanotechnology, bioimaging, and theranostics. Its molecular design offers adaptable functional groups amenable to covalent modification while maintaining core photophysical properties critical for biomedical applications. As highlighted by recent breakthroughs—particularly in targeted drug delivery and real-time biosensing—this compound exemplifies how legacy chemicals can evolve into cutting-edge tools addressing modern healthcare challenges.

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